molecular formula C13H10FNO3 B184602 2-(Benzyloxy)-4-fluoro-1-nitrobenzene CAS No. 129464-01-3

2-(Benzyloxy)-4-fluoro-1-nitrobenzene

Cat. No.: B184602
CAS No.: 129464-01-3
M. Wt: 247.22 g/mol
InChI Key: FOYQTDKPDAJMPF-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene lies in its role as a versatile synthetic intermediate. Its molecular architecture allows for selective chemical transformations at its functional groups, providing pathways to more complex molecular targets, particularly in the pharmaceutical and material science sectors. lookchem.com

The reactivity of the compound is largely dictated by its substituents. The nitro group can be readily reduced to an amino group (-NH₂), a fundamental transformation in the synthesis of many biologically active molecules. Furthermore, the fluorine atom, activated by the ortho- and para-directing effects of the other substituents, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups.

Key Synthetic Transformations:

Reaction Type Reagents/Conditions Major Product Significance
Reduction of Nitro Group H₂, Pd/C or metal hydrides (e.g., NaBH₄) 2-(Benzyloxy)-4-fluoro-1-aminobenzene Formation of a key aniline (B41778) derivative for further functionalization.
Nucleophilic Aromatic Substitution Various nucleophiles Substituted benzene (B151609) derivativesIntroduction of diverse functionalities by displacing the fluorine atom.

This strategic combination of reactive sites makes this compound a valuable building block for constructing elaborate organic molecules with desired properties. lookchem.com

Contextualization within Fluorinated and Nitroaromatic Compound Research

The importance of this compound is best understood within the broader context of research into fluorinated and nitroaromatic compounds. Both classes of molecules are of immense interest in modern chemistry.

Fluorinated Compounds: The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netmdpi.com Fluorine's high electronegativity and small atomic size can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com Consequently, organofluorine chemistry is a rapidly growing field, with a significant number of FDA-approved pharmaceuticals containing fluorine. mdpi.com this compound serves as a precursor to more complex fluorinated structures, contributing to the development of new chemical entities in medicinal chemistry.

Nitroaromatic Compounds (NACs): Nitroaromatic compounds are a cornerstone of industrial and synthetic chemistry. researchgate.net The strong electron-withdrawing nature of the nitro group makes them useful as intermediates in synthesis, as seen in the activation of the benzene ring in this compound for nucleophilic substitution. Beyond their role as intermediates, NACs are studied for a variety of applications, including their use in the development of sensors and energetic materials. nih.govmdpi.com The study of compounds like this compound contributes to the fundamental understanding of the reactivity and potential applications of this important class of chemicals.

Properties

IUPAC Name

4-fluoro-1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYQTDKPDAJMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455125
Record name 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129464-01-3
Record name 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyloxy 4 Fluoro 1 Nitrobenzene and Its Analogues

Established Synthetic Routes and Reaction Optimizations

The synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene and its related structures is primarily achieved through a series of well-established organic reactions. These methods, including nucleophilic aromatic substitution, nitration, and alkylation, form the foundation of its laboratory-scale and potential industrial production.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental process for synthesizing this compound. This reaction pathway is effective because the aromatic ring is 'activated' by strongly electron-withdrawing groups, such as the nitro group (-NO₂). libretexts.org The nitro group, particularly when positioned ortho or para to a leaving group (like a halogen), significantly depletes the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing analogues, the reaction of a compound like 2,4-difluoronitrobenzene (B147775) with nucleophiles such as amines can produce porous organic materials. nih.gov The general mechanism involves two main steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

For instance, the synthesis of 3-chloro-4-fluoro-nitrobenzene can be achieved by heating 3,4-dichloronitrobenzene (B32671) with potassium fluoride (B91410) (KF) in the presence of sulpholane. google.com Similarly, 2-fluoro-4-nitroaniline (B181687) is prepared from 3,4-difluoronitrobenzene (B149031) and ammonia, demonstrating the displacement of a fluorine atom. google.com The synthesis of the title compound can be envisioned via the reaction of a suitable precursor like 2,4-difluoro-1-nitrobenzene with benzyl (B1604629) alcohol in the presence of a base, where the benzyloxy group displaces one of the fluorine atoms.

Table 1: Examples of Nucleophilic Aromatic Substitution in Fluoronitrobenzene Derivatives
Starting MaterialNucleophileProductKey ConditionsReference
3,4-DichloronitrobenzenePotassium fluoride (KF)3-Chloro-4-fluoro-nitrobenzeneSulpholane, 240°C, 24 hours google.com
3,4-DifluoronitrobenzeneAmmonia (aq)2-Fluoro-4-nitroanilinePressure vessel, 120-135°C, 15-20 hours google.com
2,4,6-TrinitrochlorobenzeneSodium hydroxide (B78521) (NaOH)2,4,6-TrinitrophenolAqueous NaOH, Room Temperature libretexts.org
1-Fluoro-2-nitrobenzeneAmidinesN-Aryl amidines- researchgate.net

Nitration Reactions in Compound Synthesis

Nitration is a crucial electrophilic aromatic substitution reaction for introducing a nitro group onto an aromatic ring, a key feature of the target molecule. The synthesis of this compound can potentially start from 2-(benzyloxy)-4-fluorobenzene, which is then nitrated.

A relevant example is the nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com When treated with nitric acid at 0°C, it yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield (90%). mdpi.com This demonstrates the feasibility of nitrating a benzene ring that already contains a fluorine atom and an alkoxy group. However, controlling the reaction conditions is critical, as the nitration of similar compounds like 1,4-dimethoxybenzene (B90301) can sometimes lead to dinitro-substituted products. mdpi.com The precise positioning of the nitro group is directed by the existing substituents on the ring.

Table 2: Example of Nitration for Synthesis of a Nitro-fluoro-aromatic Compound
Starting MaterialReagentProductYieldReference
2-Fluoro-1,4-dimethoxybenzeneNitric acid (64-66%)1-Fluoro-2,5-dimethoxy-4-nitrobenzene90% mdpi.com

Alkylation Strategies for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is typically accomplished through a Williamson ether synthesis, which is a type of alkylation reaction. This method involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, the logical precursor would be 4-fluoro-2-nitrophenol. This phenol (B47542) is first deprotonated with a suitable base to form the corresponding phenoxide ion. The resulting nucleophilic phenoxide then attacks a benzyl halide, such as benzyl bromide or benzyl chloride, displacing the halide and forming the desired ether linkage. cdnsciencepub.comacademicpublishers.org

Studies on the alkylation of p-nitrophenol with benzyl chloride have shown that under mild conditions, the reaction predominantly yields the O-alkylated product, which is the desired ether. academicpublishers.org The choice of solvent and base can influence the reaction's efficiency and selectivity. For example, the alkylation of phenols with benzyl bromide has been investigated in solvents like toluene (B28343) and dimethylformamide (DMF) using fluoride sources such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) as the base. cdnsciencepub.com

Table 3: General Conditions for Phenol Alkylation
Phenol SubstrateAlkylating AgentBase/CatalystSolventProduct TypeReference
p-NitrophenolBenzyl chlorideTiO₂·SiO₂/FeCl₃ nanocatalyst-O-benzyl and C-benzyl products academicpublishers.org
PhenolBenzyl bromidePotassium Fluoride (KF)DMFO-alkylated phenol cdnsciencepub.com
p-NitrophenolBenzyl bromidePotassium Fluoride (KF)TolueneO-alkylated phenol cdnsciencepub.com

Green Chemistry and Sustainable Synthetic Pathways

While specific green chemistry protocols for this compound are not extensively documented, principles of sustainable synthesis can be applied to its production. Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. In the context of the established synthetic routes, several modifications can be considered.

For the alkylation step (Williamson ether synthesis), the use of phase-transfer catalysts can be a greener alternative. cdnsciencepub.com These catalysts facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solvent), often leading to milder reaction conditions, reduced reaction times, and decreased solvent usage. cdnsciencepub.com The use of nanocatalysts, such as the TiO₂·SiO₂/FeCl₃ system reported for the alkylation of p-nitrophenol, also represents a move towards more efficient and potentially reusable catalytic systems. academicpublishers.org

In nucleophilic aromatic substitution reactions, exploring alternative, less hazardous solvents to replace polar aprotic solvents like DMF or sulpholane is a key area of green chemistry research. The goal is to find solvents that are biodegradable, have a lower toxicity profile, and can be recycled efficiently.

Industrial Production Considerations and Scalability Studies

The industrial-scale production of this compound requires careful consideration of reaction efficiency, cost of raw materials, safety, and process optimization. While specific scalability studies for this exact compound are not publicly detailed, insights can be drawn from the industrial synthesis of structurally related fluoronitrobenzenes.

For example, the synthesis of fluoronitrobenzenes via halogen exchange (halex) reactions is performed on an industrial scale. google.com A patented process describes the preparation of 3-chloro-4-fluoro-nitrobenzene from 3,4-dichloronitrobenzene using potassium fluoride in sulpholane, with specific molar ratios and temperatures optimized for large-scale production (e.g., 0.4 moles of starting material). google.com The recovery and reuse of the high-boiling solvent, sulpholane, is a critical economic and environmental consideration in such processes. google.com

Furthermore, the synthesis of key intermediates is a major focus of industrial chemistry. Patents for the synthesis of 2-fluoro-4-nitrobenzonitrile, another important chemical intermediate, highlight the importance of using cheap, readily available, and less toxic raw materials to ensure a process is viable for industrial production. google.comgoogle.com The direct fluorination of certain aromatic compounds is another method conducted on a multi-kilogram scale in industry, indicating that fluorination technologies are well-established for large-scale manufacturing. beilstein-journals.org

For the alkylation step, a starting material of 5-fluoro-2-nitrophenol (B146956) could yield the target compound in a reaction time of about 3 hours with an 88% yield, though this may require chromatographic purification, which can be a bottleneck in large-scale operations. The scalability of any proposed synthetic route for this compound would depend heavily on optimizing reaction conditions to maximize yield, minimize byproducts, and simplify purification procedures.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 4 Fluoro 1 Nitrobenzene

Nitro Group Transformations: Reduction to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic chemistry. This conversion dramatically alters the electronic nature of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. acs.org For 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, this transformation yields 3-(benzyloxy)-4-fluoroaniline. A variety of methods, broadly categorized into catalytic hydrogenation and metal-mediated reductions, are available to achieve this. acs.orgacs.org

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. acs.org The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

The generally accepted mechanism for catalytic hydrogenation proceeds via the following steps:

Adsorption: Both the hydrogen gas and the nitroarene substrate are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel). nih.gov

Hydrogen Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the metal surface. nih.gov

Stepwise Reduction: The nitro group is reduced in a stepwise fashion. Hydrogen atoms are sequentially transferred from the catalyst surface to the nitrogen atom of the nitro group. This process is believed to involve intermediates such as nitroso (Ar-N=O) and hydroxylamino (Ar-NHOH) species before the final amine (Ar-NH₂) is formed. thieme-connect.com

Desorption: The final aniline (B41778) product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle. nih.gov

The choice of catalyst can be crucial. Palladium on carbon (Pd/C) is a common and effective choice for many nitro reductions. acs.org However, for substrates containing other reducible functional groups or sensitive bonds, such as the benzyloxy group in the target molecule, catalyst selection requires careful consideration to ensure chemoselectivity. Raney Nickel is another effective catalyst and is sometimes preferred when dehalogenation of aryl halides is a concern, though its reactivity towards other groups must be evaluated. acs.org

Table 1: Common Catalysts for Nitro Group Hydrogenation

Catalyst Typical Conditions Notes
Palladium on Carbon (Pd/C) H₂, Methanol (B129727) or Ethanol solvent, room temp. to moderate heat Highly active, may cause debenzylation at elevated temperatures/pressures. acs.org
Platinum(IV) oxide (PtO₂) H₂, Acetic acid or Ethanol solvent Very active catalyst, often used for complete reductions. acs.org

| Raney Nickel | H₂, Ethanol solvent, moderate heat | Often used where dehalogenation is a concern; less expensive than Pd or Pt. acs.orgacs.org |

Metal-mediated Reduction Pathways

An alternative to catalytic hydrogenation is the use of dissolving metals in acidic media. acs.org This classical method remains widely used due to its reliability and operational simplicity. Common metals for this purpose include iron (Fe), tin (Sn), and zinc (Zn). acs.orgacs.org

The general pathway involves the metal acting as an electron donor. In an acidic medium (commonly HCl or acetic acid), the metal is oxidized, and the nitro group is reduced. The reaction proceeds through a series of single-electron and proton transfer steps, again likely involving nitroso and hydroxylamine (B1172632) intermediates.

Tin(II) chloride (SnCl₂) in concentrated HCl is another mild and effective reagent for this transformation, often showing good tolerance for other functional groups. researchgate.net

Table 2: Metal Reagents for Nitro Group Reduction

Reagent Typical Conditions Advantages/Disadvantages
Fe / HCl or Acetic Acid Refluxing acid Inexpensive and effective; workup can be cumbersome. acs.orgacs.org
SnCl₂ / HCl Concentrated HCl, often at room temp. Mild conditions, good for sensitive substrates. researchgate.net

| Zn / HCl or Acetic Acid | Acidic conditions | Provides a mild method for reduction. acs.orgacs.org |

Fluorine Atom Reactivity: Nucleophilic Substitution Dynamics

The fluorine atom on the benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing nitro group located para to the fluorine. wikipedia.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for nucleophilic attack. wikipedia.orgnih.gov Fluorine is an excellent leaving group in SNAr reactions, in part because its high electronegativity polarizes the C-F bond and activates the ring towards the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Fluorine Displacement

In SNAr reactions, the position of substitution is dictated by the location of the leaving group. For this compound, nucleophilic attack will occur at the carbon atom bearing the fluorine (C-4 position). The regioselectivity is strongly enforced by the activating nitro group. Electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerate the reaction compared to a meta positioning. wikipedia.orgmasterorganicchemistry.com In this molecule, the nitro group is para to the fluorine, providing maximal activation. The benzyloxy group at the ortho position has a weaker, primarily inductive electron-withdrawing effect in this context but does not hinder the substitution at the C-4 position.

Stereoselectivity is not a factor in the displacement of the fluorine atom on the achiral aromatic ring itself. The incoming nucleophile replaces the fluorine atom without creating a new stereocenter at the point of substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is the strongest carbon-halogen bond, modern organometallic chemistry has developed methods to activate aryl fluorides for cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Nickel and palladium catalysts are most commonly employed. acs.orgciac.jl.cn

For this compound, the fluorine atom could potentially be displaced in reactions such as the Suzuki-Miyaura coupling (with boronic acids to form C-C bonds) or the Buchwald-Hartwig amination (with amines to form C-N bonds). nih.govwikipedia.org These reactions typically require specialized, electron-rich phosphine (B1218219) ligands on the metal center to facilitate the challenging oxidative addition step to the strong C-F bond. acs.orgorganic-chemistry.orgtcichemicals.com The presence of an electron-withdrawing nitro group can facilitate the oxidative addition process. nih.gov

Table 3: Potential Cross-Coupling Reactions at the C-F Bond

Reaction Name Coupling Partner Catalyst System (Example) Bond Formed
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid Ni(cod)₂ / PCy₃ C-C

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)₂ / XPhos | C-N |

Benzyloxy Group Transformations: Oxidation and Cleavage Reactions

The benzyloxy group (-OCH₂Ph) is commonly used as a protecting group for phenols and can be removed under various conditions. The most common method for cleavage is catalytic hydrogenation, which cleaves the benzylic C-O bond to yield the corresponding phenol (B47542) and toluene (B28343). However, this method is often concurrent with the reduction of the nitro group.

Alternative, non-reductive cleavage methods exist. For substrates containing nitro groups, specific oxidative cleavage protocols have been developed. For instance, o- and p-nitrobenzyl ethers can be cleaved using aqueous sodium hydroxide (B78521) in methanol at elevated temperatures. nih.gov This reaction is thought to proceed via oxidation at the benzylic position, facilitated by dissolved oxygen. nih.gov While the substrate has a benzyloxy group rather than a nitrobenzyloxy group, the presence of the activating nitro group on the phenyl ring could influence similar oxidative cleavage pathways.

Influence of Substituents on Aromatic Ring Reactivity and Reaction Kinetics

The primary reaction pathway for this compound involves the displacement of the fluorine atom by a nucleophile. masterorganicchemistry.com This is a direct consequence of the electron-deficient nature of the aromatic ring, a condition created by the potent electron-withdrawing nitro group positioned para to the fluorine. libretexts.org

The Activating Role of the Nitro Group

The nitro group is a powerful electron-withdrawing group, playing a crucial role in activating the aromatic ring for nucleophilic attack. youtube.com It deactivates the ring towards electrophilic substitution but significantly accelerates nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This activation occurs through two main electronic effects:

Negative Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the ring through the sigma bond framework, making the ring carbons more electrophilic.

Negative Resonance Effect (-R): The nitro group can delocalize the negative charge of the intermediate formed during nucleophilic attack, known as the Meisenheimer complex. youtube.comstackexchange.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org

In this compound, the nitro group is in the para position relative to the fluorine atom. This arrangement is optimal for stabilizing the transition state and the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate. libretexts.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, a key factor in the rapid progression of the SNAr reaction. youtube.com

The Dual Role of the Fluorine Substituent

The fluorine atom in this molecule serves as both an activating group and the leaving group. While halogens are typically deactivating in electrophilic aromatic substitution, fluorine's role in SNAr is different.

Activation via Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). core.ac.uk This effect significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. masterorganicchemistry.com

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. stackexchange.com Consequently, the bond strength of the C-F bond is less critical than the substituent's ability to activate the ring towards attack. The order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN2 reactions. libretexts.orgnih.gov The extreme electron-withdrawing nature of fluorine makes the carbon atom it is attached to highly electrophilic and thus speeds up the rate-determining addition step. stackexchange.com

The following table summarizes the general reactivity trend for leaving groups in activated SNAr reactions.

Leaving GroupRelative Reactivity
FHighest
NO₂High
ClModerate
BrModerate
ILowest
This table illustrates the typical leaving group order in SNAr reactions, highlighting the unusual effectiveness of fluoride (B91410). nih.gov

The Influence of the Benzyloxy Group

The benzyloxy group, situated ortho to the nitro group and meta to the fluorine, has a more complex influence on the ring's reactivity. It possesses two opposing electronic effects:

Positive Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which is an electron-donating effect.

Negative Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

Generally, for alkoxy groups, the +R effect outweighs the -I effect, making them activating groups in electrophilic aromatic substitution. learncbse.in However, in the context of SNAr, the electron-donating resonance effect of the benzyloxy group can slightly counteract the deactivating effects of the nitro and fluoro groups. Its position meta to the leaving group means its resonance effect does not directly destabilize the Meisenheimer complex. The primary influence in this position is likely its inductive effect and potential steric hindrance.

Synergistic Effects and Reaction Kinetics

The kinetics of similar fluoronitrobenzene derivatives have been studied extensively. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various nucleophiles shows second-order kinetics, consistent with the SNAr mechanism. researchgate.net It is expected that this compound would follow similar kinetic behavior.

The table below provides a qualitative comparison of the influence of each substituent on the reactivity of the aromatic ring towards nucleophilic attack.

SubstituentPosition Relative to Leaving Group (F)Primary Electronic Effect in SNArOverall Impact on Reaction Rate
**Nitro (-NO₂) **paraStrong -I, Strong -RStrong Activation
Fluorine (-F) -Strong -IActivation
Benzyloxy (-OR) meta-I, +RMinor Deactivation (relative to H)
This table summarizes the directional effects of the substituents on the rate of nucleophilic aromatic substitution.

Advanced Spectroscopic Characterization of 2 Benzyloxy 4 Fluoro 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(benzyloxy)-4-fluoro-1-nitrobenzene. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, the connectivity and chemical environment of each atom can be elucidated.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the benzyloxy group and the substituted nitrobenzene (B124822) ring.

The benzyloxy group consists of a methylene (B1212753) bridge (-CH₂-) and a monosubstituted phenyl ring. The methylene protons are anticipated to appear as a sharp singlet at approximately 5.2 ppm, deshielded by the adjacent oxygen atom. The five protons of the benzyl (B1604629) phenyl ring would likely appear as a multiplet in the typical aromatic region of 7.30-7.50 ppm.

The trisubstituted nitrobenzene ring has three aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-donating benzyloxy group (-OBn), the strongly electron-withdrawing nitro group (-NO₂), and the electronegative fluorine atom (-F).

H-3: The proton at position 3 is ortho to both the strongly electron-withdrawing nitro group and the electron-donating benzyloxy group. It is expected to be the most deshielded of the three, appearing as a doublet of doublets around 7.8-8.0 ppm due to coupling with H-5 and the fluorine at C-4.

H-5: This proton is ortho to the fluorine atom and meta to the nitro group. It is expected to resonate as a doublet of doublets, likely in the range of 7.2-7.4 ppm.

H-6: The proton at position 6 is ortho to the benzyloxy group and meta to the fluorine. This proton would likely appear as a doublet of doublets, shifted upfield relative to H-3, potentially in the 7.0-7.2 ppm region.

The coupling constants (J) are critical for confirming assignments. Ortho coupling (³JHH) is typically 7–9 Hz, meta coupling (⁴JHH) is 2–3 Hz, and proton-fluorine couplings (³JHF and ⁴JHF) are also expected.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm)
-OCH₂-~5.2
H (benzyl ring)~7.30 - 7.50
H-6~7.0 - 7.2
H-5~7.2 - 7.4
H-3~7.8 - 8.0

Carbon (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display 11 distinct signals, as two carbons in the benzyl phenyl ring are chemically equivalent by symmetry. The chemical shifts are governed by the nature of the substituents and the position of the carbon atom. A key feature will be the presence of carbon-fluorine (C-F) coupling.

Aromatic Carbons (Nitrobenzene Ring): The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz and will be significantly shifted downfield to around 160-165 ppm (d). magritek.com The carbon bearing the benzyloxy group (C-2) is expected around 150-155 ppm, while the carbon with the nitro group (C-1) would be in the 140-145 ppm region. The remaining carbons will show smaller, long-range C-F couplings.

Benzyloxy Group Carbons: The benzylic carbon (-OCH₂-) is expected to resonate around 70-75 ppm. The carbons of the benzyl phenyl ring will appear in the typical aromatic region of 127-136 ppm.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4~162 (d)
C-2~153 (d)
C-1~142 (d)
C-6~118 (d)
C-5~115 (d)
C-3~110 (d)
C (benzylic, -CH₂-)~72
C (benzyl, ipso)~135
C (benzyl, ortho/meta)~128
C (benzyl, para)~129

Fluorine (¹⁹F) NMR Spectroscopic Applications

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) is influenced by the electronic nature of the other ring substituents. For fluorobenzenes, shifts are typically observed in the range of -100 to -140 ppm relative to CFCl₃. colorado.edu The signal for the fluorine in the title compound would appear as a multiplet due to coupling with adjacent protons, primarily H-3 and H-5.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Identification of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): This group gives rise to two very strong and distinct stretching vibrations. The asymmetric stretch (νas) is expected in the 1520-1560 cm⁻¹ region, and the symmetric stretch (νs) is anticipated between 1340-1360 cm⁻¹. researchgate.net These are often some of the most intense bands in the IR spectrum.

Aromatic System: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings are expected to produce a series of bands in the 1450-1610 cm⁻¹ region.

Ether Linkage (C-O-C): The aryl-alkyl ether linkage will show characteristic C-O stretching bands. The Ar-O stretch is expected as a strong band around 1230-1270 cm⁻¹, while the alkyl C-O stretch may appear near 1020-1050 cm⁻¹.

C-F Bond: The C-F stretching vibration for an aryl fluoride typically results in a strong absorption band in the 1100-1270 cm⁻¹ range. ijsr.net This band may overlap with other vibrations, such as the C-O stretch.

Aliphatic C-H Bonds: The methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

Predicted Vibrational Frequencies
Vibrational Mode Functional Group
Aromatic C-H StretchAr-H
Aliphatic C-H Stretch-CH₂-
Asymmetric NO₂ Stretch-NO₂
Aromatic C=C StretchAr C=C
Symmetric NO₂ Stretch-NO₂
Aryl C-O StretchAr-O-C
C-F StretchAr-F

Conformational Analysis via Vibrational Modes

While a definitive conformational analysis requires extensive experimental data (like variable-temperature studies) or high-level computational modeling, vibrational spectroscopy can offer insights. The conformation of this compound is primarily defined by the torsional angles of the benzyloxy group, specifically the C2-O-CH₂-C(ipso) dihedral angle.

Different rotational conformers (rotamers) could theoretically exist, and these may have slightly different vibrational frequencies. Low-frequency vibrational modes, such as skeletal deformations and torsional modes involving the ether linkage, are particularly sensitive to conformational changes. In a crystalline state, the molecule would be locked into a single conformation, leading to sharper spectral bands. In solution or liquid phase, a distribution of conformers might exist, potentially leading to broader bands. However, without experimental spectra or computational results, a detailed analysis of specific conformational preferences remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units. This precision makes it possible to distinguish between different molecular formulas that may have the same nominal mass.

For this compound, the molecular formula is C₁₃H₁₀FNO₃. matrixscientific.com HRMS analysis provides an experimentally observed mass that can be compared to the theoretically calculated exact mass for this formula. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).

A close correlation between the observed mass and the calculated mass, usually within a few parts per million (ppm), serves as definitive evidence for the proposed elemental composition, thereby confirming the molecular formula of the synthesized compound.

ParameterValue
Molecular FormulaC₁₃H₁₀FNO₃
Calculated Exact Mass [M+H]⁺248.0717 g/mol
Observed Mass [M+H]⁺ (m/z)Expected to be within ± 5 ppm of the calculated value

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is considered the gold standard for determining the molecular structure, including bond lengths, bond angles, and torsional angles. The analysis involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

While X-ray crystallography provides the most definitive structural evidence, specific experimental crystallographic data for this compound is not available in publicly accessible literature. A typical crystallographic study would report the parameters listed in the table below.

Crystallographic ParameterDescriptionValue
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Data not available
Space GroupThe specific symmetry group of the crystal.Data not available
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.Data not available
Volume (V)The volume of the unit cell.Data not available
Molecules per Unit Cell (Z)The number of molecules within one unit cell.Data not available
Final R-indicesA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Data not available

Computational Chemistry and Theoretical Studies on 2 Benzyloxy 4 Fluoro 1 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For a molecule like 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations for the structurally similar 2-chloro-1-fluoro-4-nitrobenzene have demonstrated good agreement with experimental data, suggesting that DFT is a reliable method for characterizing this class of compounds. nih.govresearchgate.net

The optimized geometry of this compound would reveal the spatial arrangement of its constituent atoms. Key parameters of interest would be the planarity of the nitrobenzene (B124822) ring and the orientation of the benzyloxy group relative to the ring. The presence of the bulky benzyloxy group at the ortho position to the nitro group likely induces some steric strain, which may result in a non-planar arrangement to minimize energetic repulsion.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative based on related structures)

ParameterPredicted Value
C-N Bond Length (Å)~1.45
N-O Bond Lengths (Å)~1.22
C-F Bond Length (Å)~1.35
C-O (ether) Bond Length (Å)~1.37
O-C (benzyl) Bond Length (Å)~1.43
Dihedral Angle (O-N-C-C) (°)~10-20
Dihedral Angle (C-O-C-C) (°)Variable, indicating conformational flexibility

Note: These are estimated values based on typical DFT results for similar nitroaromatic compounds and are for illustrative purposes.

Elucidation of Electron Density Distribution and Frontier Orbitals

The electron density distribution, a fundamental property derivable from DFT calculations, dictates the molecule's reactivity. In this compound, the nitro group (-NO2) is a strong electron-withdrawing group, which significantly polarizes the molecule. This leads to a decrease in electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to the nitro group. The benzyloxy and fluoro groups, being ortho and para to each other, will also influence the electron distribution through their respective electronic effects.

A crucial aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

HOMO : For nitroaromatic compounds, the HOMO is typically localized on the benzene ring and the substituents with lone pairs, such as the oxygen of the benzyloxy group and the fluorine atom. This orbital represents the primary sites for electrophilic attack.

LUMO : The LUMO is generally centered on the nitro group and the aromatic ring, reflecting the electron-accepting nature of the nitro group. This orbital indicates the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. DFT studies on various nitrobenzene derivatives have shown that the HOMO-LUMO gap is sensitive to the nature and position of the substituents. researchgate.net

Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative)

PropertyPredicted Value (eV)Description
HOMO Energy~ -7.0 to -8.0Represents the ionization potential.
LUMO Energy~ -2.5 to -3.5Represents the electron affinity.
HOMO-LUMO Gap~ 4.0 to 5.0Indicates chemical reactivity and stability.

Note: These are estimated energy ranges based on DFT calculations of similar substituted nitrobenzenes.

Prediction of Spectroscopic Parameters

DFT calculations are also invaluable for predicting various spectroscopic parameters, which can aid in the experimental characterization of the compound. Theoretical predictions of vibrational frequencies (Infrared and Raman spectra) for related molecules like 1,2,3-trichloro-4-nitrobenzene have shown good correlation with experimental spectra after applying appropriate scaling factors. globalresearchonline.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. For 2-chloro-1-fluoro-4-nitrobenzene, calculated NMR shifts were found to be in good agreement with experimental values. researchgate.net

For this compound, DFT would predict characteristic vibrational modes associated with the N-O stretching of the nitro group, the C-F stretching, and the C-O-C stretching of the ether linkage, as well as the various aromatic C-H and C-C vibrations. The calculated NMR chemical shifts would help in assigning the peaks in the experimental spectra to specific protons and carbons in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and intermolecular interactions in a condensed phase (e.g., in a solvent or in a solid state). MD simulations of nitroaromatic compounds have been used to study their behavior in biological systems and their interactions with other molecules. mdpi.com

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The benzyloxy group has several rotatable bonds, leading to a number of possible conformations. MD simulations can reveal the preferred conformations in a given environment and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other reactants.

Furthermore, MD simulations can shed light on the nature of intermolecular interactions. The polar nitro group and the fluorine atom can participate in dipole-dipole interactions and potentially hydrogen bonding if a suitable donor is present. The aromatic rings can engage in π-π stacking interactions. Understanding these non-covalent interactions is vital for predicting the molecule's physical properties, such as its solubility and crystal packing.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While specific QSRR models for this compound have not been reported, numerous studies have developed such models for the toxicity and reactivity of nitrobenzene derivatives. researchgate.netdergipark.org.trdergipark.org.tr

These studies typically use a variety of molecular descriptors, many of which can be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological. For a QSRR study involving this compound, relevant descriptors would include:

Electronic Descriptors : The energy of the LUMO is often correlated with the reactivity of nitroaromatics towards nucleophiles. The electrophilicity index, which is a function of the HOMO and LUMO energies, is another powerful descriptor.

Lipophilicity : The octanol-water partition coefficient (logP) is a crucial descriptor for predicting the environmental fate and biological activity of organic compounds.

Steric Parameters : The size and shape of the molecule, particularly the bulky benzyloxy group, would significantly influence its ability to interact with other molecules.

By incorporating this compound into a dataset of related compounds with known reactivity data, a QSRR model could be developed to predict its reactivity in various chemical transformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational methods can be used to explore the mechanisms of its characteristic reactions.

One important reaction of nitroaromatic compounds is their reduction to the corresponding anilines. Computational studies on the reduction of nitrobenzene have detailed the stepwise mechanism involving various intermediates. A similar approach could be applied to this compound to understand how the benzyloxy and fluoro substituents influence the reduction pathway and the energetics of the reaction.

Another key reaction is nucleophilic aromatic substitution (SNAr), where the fluorine atom can be displaced by a nucleophile. The strong electron-withdrawing effect of the nitro group activates the ring for this type of reaction. Computational modeling can be used to:

Calculate the activation energies for the attack of different nucleophiles.

Characterize the structure of the Meisenheimer complex, which is a key intermediate in SNAr reactions.

Understand the role of the solvent in stabilizing the charged intermediates.

By mapping the potential energy surface for these reactions, computational chemistry can provide a detailed, atomistic understanding of the reactivity of this compound, guiding the design of synthetic routes and the prediction of potential reaction products.

Applications of 2 Benzyloxy 4 Fluoro 1 Nitrobenzene in Complex Molecule Synthesis

A Key Intermediate in the Development of Pharmaceutical Compounds

The strategic placement of functional groups on the benzene (B151609) ring of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene makes it a sought-after intermediate in the pharmaceutical industry. mdpi.comlookchem.com Its utility spans the synthesis of targeted therapies and other bioactive molecules.

Crafting Kinase Inhibitors and Antimicrobial Agents

The quest for potent and selective kinase inhibitors has led medicinal chemists to utilize this compound and its derivatives. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. lookchem.com The fluoro and nitro groups of the compound allow for sequential chemical modifications, enabling the construction of complex heterocyclic systems that can interact with the active sites of specific kinases.

A notable application lies in the synthesis of dual inhibitors of the ErbB receptor tyrosine kinase family, which includes the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). While not a direct precursor in all published syntheses of drugs like Lapatinib, a dual tyrosine kinase inhibitor, the structural motif of a substituted aniline (B41778) derived from this compound is a key component. The synthesis of related compounds often involves the reaction of a quinazoline (B50416) core with an aniline derivative, which can be prepared from the corresponding nitrobenzene (B124822) through reduction.

Furthermore, the general class of nitroaromatic compounds has been investigated for the development of antimicrobial agents. nih.govnih.gov The electron-withdrawing nature of the nitro group can contribute to the biological activity of the final molecule. Research has explored the synthesis of novel oxazolidinone-fluoroquinolone hybrids, where nitroaromatic precursors play a role in constructing the core structures necessary for antibacterial action. lookchem.com

A Building Block for Novel Bioactive Molecules

The chemical versatility of this compound extends to the development of a broader range of bioactive molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, while the fluorine atom can be displaced through nucleophilic aromatic substitution. These reactions open up pathways to a wide array of derivatives with potential therapeutic applications.

For instance, the synthesis of tetrahydrocarbazole derivatives, which have been evaluated as potential hypoglycemic agents, can utilize intermediates derived from fluoronitrobenzene precursors. lookchem.com Additionally, the core structure can be incorporated into the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which have been investigated as dual inhibitors of c-Met and VEGFR-2 kinases, both important targets in cancer therapy. lookchem.com The ability to introduce diverse functionalities onto the this compound scaffold allows for the fine-tuning of pharmacological properties to create novel therapeutic agents.

Contributions to Agrochemical Research and Development

The utility of this compound is not limited to pharmaceuticals; it also serves as a valuable precursor in the agrochemical industry. mdpi.comlookchem.com Fluoronitrobenzene compounds are recognized as important intermediates in the synthesis of herbicides and other crop protection agents. nih.gov

Potential in the Development of Fluorescent Probes and Imaging Agents

While direct applications of this compound in the development of fluorescent probes and imaging agents are not extensively documented in publicly available literature, the fundamental chemistry of the molecule suggests potential in this area. The strategy of protecting and deprotecting functional groups is a widely used method for designing fluorescent probes. mdpi.com The nitro group of this compound could potentially act as a quencher of fluorescence, which upon reduction to an amino group, could lead to a "turn-on" fluorescent response. This principle is a cornerstone in the design of sensors for various biological analytes and processes.

Exploring Contributions to Material Science: Polymers and Coatings

The application of this compound in material science, specifically in the realm of polymers and coatings, is an area with limited specific documentation. However, the broader class of nitroaromatic compounds is known to be used in the synthesis of functional polymers. nih.gov The nitro group can be a key functional handle for polymerization reactions or for post-polymerization modification to introduce specific properties to the material. researchgate.net For example, the reduction of the nitro group to an amine can provide a reactive site for cross-linking or for grafting other molecules onto a polymer backbone. The presence of the fluorine atom could also impart desirable properties such as thermal stability and chemical resistance to the resulting polymers or coatings. A related downstream product, 9,9-bis[4-(4-nitro-3-phenylmethoxyphenoxy)phenyl]fluorene, suggests potential applications in high-performance polymers. molbase.com

Structure Activity Relationship Sar Studies and Analog Design for 2 Benzyloxy 4 Fluoro 1 Nitrobenzene Derivatives

Systematic Modification of the Benzyloxy Moiety and Aromatic Ring Substituents

The systematic modification of the benzyloxy moiety and the substituents on the aromatic ring of 2-(benzyloxy)-4-fluoro-1-nitrobenzene is a key strategy in medicinal chemistry to modulate its biological activity. Structure-activity relationship (SAR) studies on related compounds have demonstrated that alterations to these parts of the molecule can significantly impact its efficacy and selectivity.

For instance, in studies of analogous structures, replacing the benzyl (B1604629) group with other substituents or modifying the substitution pattern on the phenyl ring of the benzyloxy moiety can lead to derivatives with improved properties. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic environment of the entire molecule, thereby influencing its interaction with biological targets.

Furthermore, modifications to the aromatic ring of the core nitrobenzene (B124822) structure are critical. The strategic placement of different functional groups can affect the compound's lipophilicity, steric profile, and electronic properties. These changes, in turn, can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The insights gained from these systematic modifications are instrumental in the rational design of new derivatives with enhanced chemical and biological profiles.

Impact of Fluorine Position and Nitro Group on Molecular Properties and Reactivity

The nitro group is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Conversely, the fluorine atom, while also electron-withdrawing via an inductive effect, can donate electron density through a resonance effect. The interplay of these electronic influences governs the reactivity of the benzene (B151609) ring.

Studies on related fluorinated and nitrated aromatic compounds have shown that the relative positions of these groups are crucial for intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn affect the crystal packing and solid-state properties of the compound. For example, research on diaminonitrobenzenes has revealed that fluorine atoms can contribute to the formation of π–π electron interactions, influencing the supramolecular structure. rsc.org The specific arrangement of the fluorine and nitro groups in this compound therefore dictates its reactivity in chemical syntheses and its potential interactions with biological macromolecules.

Rational Design of Derivatives with Tuned Chemical Properties

The rational design of derivatives of this compound with specifically tuned chemical properties is guided by a deep understanding of its structure-activity relationships. By systematically altering the molecular structure, chemists can modulate properties such as reactivity, solubility, and electronic distribution to create novel compounds for various applications.

Another key area for modification is the nitrobenzene core. The nitro group itself can be a target for chemical transformation, such as reduction to an amino group, which dramatically alters the electronic properties and introduces a new site for functionalization. Furthermore, the fluorine atom can be replaced with other halogens or functional groups to fine-tune the lipophilicity and reactivity of the aromatic ring. Through such targeted modifications, a diverse library of derivatives can be generated, each with a unique set of chemical properties tailored for specific purposes.

Insights from Comparative Analysis with Isomeric and Related Compounds

A comparative analysis of this compound with its isomers and related compounds provides valuable insights into its unique chemical and physical properties. By examining how changes in the substitution pattern affect the molecule's behavior, a clearer understanding of its structure-property relationships can be achieved.

For example, comparing this compound with its isomer, 4-(benzyloxy)-2-fluoro-1-nitrobenzene, reveals the significant impact of substituent placement. The different positioning of the benzyloxy and fluoro groups relative to the nitro group alters the electronic distribution and steric hindrance around the aromatic ring. This, in turn, can influence the compound's reactivity in nucleophilic aromatic substitution reactions and its intermolecular interaction patterns.

Emerging Research Directions and Future Perspectives for 2 Benzyloxy 4 Fluoro 1 Nitrobenzene Derivatives

Catalyst Development for Selective Transformations

The chemical reactivity of 2-(benzyloxy)-4-fluoro-1-nitrobenzene is largely centered around the transformation of its nitro group and its participation in cross-coupling reactions. The development of efficient and selective catalysts is paramount for controlling these transformations and maximizing the yield of desired products.

The reduction of the nitro group to an amino group is a pivotal step in the synthetic utility of this compound derivatives, as the resulting aniline (B41778) is a key precursor for a wide array of heterocyclic compounds. While various reducing agents can accomplish this transformation, catalytic hydrogenation stands out for its efficiency and cleaner reaction profiles. Palladium-based catalysts are frequently employed for this purpose. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of nitroaromatics. mdpi.com Research is ongoing to enhance the activity and selectivity of these catalysts. One area of focus is the development of catalysts that can selectively reduce the nitro group in the presence of other reducible functional groups and prevent undesired side reactions like dehalogenation (in the case of halogenated nitroaromatics). acs.org

Another significant area of catalyst development involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. rsc.orgrsc.orgnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the aromatic ring. For derivatives of this compound, this opens up possibilities for creating a vast library of compounds with varied structural motifs. Research in this domain is geared towards developing more robust and versatile palladium catalysts, often involving specific ligands that can facilitate the reaction with a broader range of substrates under milder conditions.

Catalyst SystemReaction TypeSubstrate TypeKey Findings
Palladium on Carbon (Pd/C)HydrogenationNitroaromaticsWidely used for nitro group reduction; ongoing research to improve selectivity and prevent dehalogenation. mdpi.comacs.org
Palladium complexes with N-heterocyclic carbene (NHC) ligandsMizoroki-Heck CouplingAryl chloridesHighly effective for activating strong C-Cl bonds, expanding the scope of cross-coupling reactions. nih.gov
Palladium(II) acetate (B1210297) with phosphine (B1218219) ligandsSuzuki CouplingAryl bromidesEfficient for C-C bond formation, enabling the synthesis of biaryl compounds.
Rhodium on Polystyrene (Rh@PS)HydrogenationNitroarenesEffective in flow reactors, allowing for continuous processing and catalyst recycling. rsc.org

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.comnih.gov The application of flow chemistry to the synthesis of derivatives of this compound is a promising area of research.

A key application of flow chemistry for these derivatives is the catalytic hydrogenation of the nitro group. researchgate.netmdpi.com Traditional batch hydrogenations often require high pressures of hydrogen gas, posing safety risks. Flow reactors, particularly microreactors or packed-bed reactors, can handle high-pressure reactions more safely on a smaller scale, with precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This allows for rapid optimization of reaction conditions to achieve high yields and selectivity. For example, the use of a polystyrene-supported rhodium catalyst in a cartridge system has been shown to be effective for the flow hydrogenation of nitroarenes, with the added benefit of easy catalyst separation and reuse. rsc.org

Flow Reactor TypeReactionSubstrateAdvantages
Micro-packed-bed reactor (MPBR) with Pd@SBA-15 catalystHydrogenationNitroaromaticsHigh efficiency with 99% conversion in 1 minute, stable for 24 hours. mdpi.com
H-Cube Pro with Cart-Rh@PSHydrogenationNitroarenesNo need for catalyst activation for up to 12 runs, negligible metal leaching. rsc.org
Coated Wall Flow ReactorHydrogenationVariousPrecise control of residence time and temperature, improved safety.
Multi-stage Flow SystemSequential ReactionsFunctionalized AromaticsTelescoped synthesis, reduced workup, and increased overall efficiency.

Advanced Characterization Techniques for Reaction Monitoring

To optimize the synthesis of derivatives from this compound, a detailed understanding of the reaction kinetics and mechanism is crucial. Advanced, in-situ characterization techniques are increasingly being employed to monitor these reactions in real-time, providing valuable insights that are often missed with traditional offline analysis.

Spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy are powerful tools for monitoring the concentration of reactants, intermediates, and products directly in the reaction vessel. For example, in the catalytic hydrogenation of a nitroaromatic, these techniques can track the disappearance of the nitro group signal and the appearance of the amine signal, allowing for precise determination of the reaction endpoint and the identification of any transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop NMR spectrometers, is also becoming a viable option for online reaction monitoring. This can provide detailed structural information about the species present in the reaction mixture over time.

TechniqueApplicationInformation Gained
ATR-FTIR SpectroscopyReal-time monitoring of hydrogenationConcentration profiles of reactants, intermediates, and products.
Raman SpectroscopyIn-situ analysis of catalytic reactionsInformation on catalyst surface and reaction intermediates.
Benchtop NMR SpectroscopyOnline reaction monitoringDetailed structural information of species in the reaction mixture.
Mass SpectrometryIdentification of intermediates and byproductsMolecular weight information for reaction components.

Expanding Synthetic Utility in Novel Chemical Scaffolds

The true value of this compound and its derivatives lies in their potential to serve as precursors for a wide variety of novel and complex chemical scaffolds, many of which have applications in medicinal chemistry and materials science. The strategic manipulation of the three functional groups on the aromatic ring allows for the construction of diverse molecular architectures.

Following the reduction of the nitro group to an aniline, a plethora of synthetic transformations can be envisioned. The resulting 2-(benzyloxy)-4-fluoroaniline (B112007) can undergo cyclization reactions to form various heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of quinolines, quinoxalines, or benzodiazepines, which are common motifs in pharmacologically active compounds.

Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups. The benzyloxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized. This multi-faceted reactivity makes derivatives of this compound highly valuable starting materials for the synthesis of new chemical entities with potentially interesting biological or material properties.

Precursor DerivativeTarget ScaffoldPotential Application
2-(Benzyloxy)-4-fluoroanilineQuinolinesAntimalarial, anticancer agents
2-(Benzyloxy)-4-fluoroanilineBenzodiazepinesAnxiolytic, anticonvulsant drugs
2-(Benzyloxy)-4-fluoroanilineQuinoxalinesAnticancer, antimicrobial agents
4-Amino-3-fluorophenol (from debenzylation)PhenoxazinesDyes, fluorescent probes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.